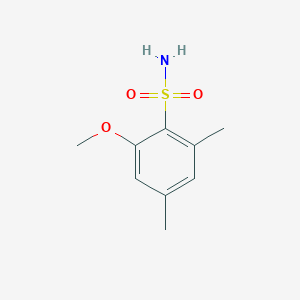

2-methoxy-4,6-dimethylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methoxy-4,6-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H13NO3S. It is characterized by the presence of a methoxy group, two methyl groups, and a sulfonamide group attached to a benzene ring. This compound is known for its diverse applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4,6-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2-methoxy-4,6-dimethylbenzene. The reaction is carried out using sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The resulting sulfonic acid derivative is then converted to the sulfonamide by reaction with ammonia or an amine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-methoxy-4,6-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methoxy and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Sulfonamides are known for their significant biological activities, primarily due to their ability to inhibit bacterial growth. The specific compound 2-methoxy-4,6-dimethylbenzene-1-sulfonamide exhibits promising potential in several areas:

- Antimicrobial Properties : Research indicates that compounds with similar structures can act as effective antimicrobial agents. They inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis, which is crucial for bacterial growth and replication .

- Enzyme Inhibition : Studies have shown that sulfonamides can inhibit various enzymes involved in metabolic pathways. For instance, they have been explored as inhibitors of acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Type 2 diabetes and Alzheimer’s disease .

Therapeutic Applications

The therapeutic applications of this compound span several domains:

- Antibacterial Agents : Due to their mechanism of action against bacterial enzymes, these compounds are being investigated as potential treatments for bacterial infections. Their ability to disrupt bacterial metabolism makes them suitable candidates for developing new antibiotics .

- Anticancer Research : Recent studies have focused on the design of sulfonamide derivatives with anticancer properties. These compounds have shown cytotoxic effects against various cancer cell lines, suggesting their potential use in cancer therapy .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of sulfonamide derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like sulfisoxazole .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of sulfonamide derivatives designed as hybrids with triazine rings. These compounds showed significant cytotoxicity against human cancer cell lines, indicating their potential role in cancer treatment strategies .

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to this compound:

| Compound Name | Structure Features | Unique Applications |

|---|---|---|

| Sulfanilamide | First discovered sulfonamide antibiotic | Antibacterial agent |

| Trimethoprim | Potent inhibitor of bacterial dihydrofolate reductase | Used in combination therapies |

| Benzene sulfonamide | Basic structure without additional substituents | Broad pharmaceutical applications |

| This compound | Methyl and methoxy substitutions enhance activity | Potential antibacterial and anticancer uses |

Mecanismo De Acción

The mechanism of action of 2-methoxy-4,6-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The methoxy and methyl groups contribute to the compound’s overall reactivity and binding affinity.

Comparación Con Compuestos Similares

- 2-Methoxy-4-methylbenzenesulfonamide

- 4,6-Dimethylbenzenesulfonamide

- 2-Methoxybenzenesulfonamide

Comparison: 2-methoxy-4,6-dimethylbenzene-1-sulfonamide is unique due to the presence of both methoxy and two methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specific applications in research and industry.

Actividad Biológica

2-Methoxy-4,6-dimethylbenzene-1-sulfonamide, also known as sulfonamide, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article reviews its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and research findings.

The chemical structure of this compound consists of a benzene ring substituted with a methoxy group and two methyl groups at the 4 and 6 positions, along with a sulfonamide functional group. This configuration is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated significant antibacterial properties of sulfonamides. The minimum inhibitory concentrations (MIC) for various bacterial strains have been evaluated to assess their effectiveness.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 32 |

In a comparative analysis with established antibiotics like sulfisoxazole and gentamicin, it was found that this compound exhibited comparable or superior antibacterial activity against certain strains, particularly E. coli and S. aureus .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of sulfonamide derivatives on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. The results indicated that:

- MCF-7 Cells : IC50 value of 12 µM

- PC3 Cells : IC50 value of 15 µM

These findings suggest that this compound has significant potential as an anticancer agent due to its ability to induce cell death in cancerous cells while exhibiting lower toxicity towards normal cells .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.

Table 2: Anti-inflammatory Effects

| Cytokine | Inhibition (%) |

|---|---|

| TNF-alpha | 45 |

| IL-6 | 50 |

| IL-1 beta | 40 |

These results indicate that this compound could be beneficial in treating inflammatory diseases by modulating immune responses .

The biological activity of sulfonamides is largely attributed to their ability to inhibit specific enzymes or pathways within microbial or cancer cells. For instance:

- Antibacterial Mechanism : They inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.

- Anticancer Mechanism : The compound may induce apoptosis through the activation of caspases and modulation of mitochondrial pathways.

Propiedades

IUPAC Name |

2-methoxy-4,6-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-6-4-7(2)9(14(10,11)12)8(5-6)13-3/h4-5H,1-3H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDROCVDYBXTMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)S(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.